molecular formula C15H20ClNO2 B2398249 2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide CAS No. 1397186-08-1

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2398249
CAS No.: 1397186-08-1
M. Wt: 281.78
InChI Key: XRQZSHNUVQVVAY-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyclopentylmethyl group, and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, cyclopentylmethylamine, and 3-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide: shares structural similarities with other amides and chloro-substituted compounds.

    N-(Cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide: Lacks the chloro group but retains the core structure.

    2-Chloro-N-(cyclopentylmethyl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the chloro and methoxyphenyl groups in this compound imparts unique chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-14-8-4-7-13(9-14)17(15(18)10-16)11-12-5-2-3-6-12/h4,7-9,12H,2-3,5-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZSHNUVQVVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC2CCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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